molecular formula C9H8N4O3 B2901748 [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 90323-86-7

[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine

Cat. No.: B2901748
CAS No.: 90323-86-7
M. Wt: 220.188
InChI Key: OEXBMWDORUEZKX-UHFFFAOYSA-N
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Description

[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-nitrophenyl group and at position 5 with a methanamine moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in medicinal chemistry . The methanamine substituent provides a primary amine functional group, enabling hydrogen bonding and derivatization opportunities.

Properties

IUPAC Name

[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXBMWDORUEZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine typically involves the reaction of 4-nitrobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with an appropriate acyl chloride to yield the desired 1,2,4-oxadiazole derivative . The reaction conditions often involve refluxing in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine in anticancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research findings indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Fluorescent Probes

Due to its unique structural properties, this compound serves as an effective fluorescent probe in biological imaging.

  • Application Example : The compound has been utilized in cellular imaging studies to track cellular processes in real-time due to its fluorescent properties. Researchers have successfully employed it to visualize cellular uptake and localization in live cells .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to enhance optical properties.

  • Case Study : A recent investigation demonstrated that blending this compound with poly(methyl methacrylate) resulted in films with improved light-emitting properties suitable for optoelectronic applications .

Chromatographic Techniques

The compound has been explored as a potential reagent in chromatographic methods for the detection of various analytes.

  • Application Example : In high-performance liquid chromatography (HPLC), this compound has been used to enhance the separation efficiency of complex mixtures by acting as a derivatizing agent for amines and phenols .

Spectroscopic Analysis

Additionally, it has been employed in spectroscopic techniques such as UV-visible spectroscopy and fluorescence spectroscopy for quantitative analysis.

  • Case Study : The compound's ability to form stable complexes with metal ions has been utilized in spectroscopic assays to detect trace amounts of heavy metals in environmental samples .

Mechanism of Action

The mechanism of action of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antibacterial or antifungal activity . The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The 4-nitrophenyl group significantly lowers the electron density of the oxadiazole ring compared to electron-donating groups (e.g., p-tolyl) or moderate electron-withdrawing groups (e.g., 4-fluorophenyl). This impacts reactivity in cyclization reactions and binding affinity in biological targets .
  • Lipophilicity : The octylphenyl derivative (logP ~6.8) is >5-fold more lipophilic than the nitro analogue, highlighting the nitro group’s role in reducing hydrophobicity .
  • Amine Modifications : Dimethylation of the methanamine () reduces polarity and may limit solubility in aqueous systems, whereas the primary amine enables salt formation (e.g., hydrochlorides in ) for improved crystallinity .

Spectroscopic and Physicochemical Data

Property This compound [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine [3-(p-Tolyl)-1,2,4-oxadiazol-5-YL]methanamine
¹H NMR (δ, ppm) 8.40 (d, 2H, Ar-NO₂), 4.20 (s, 2H, CH₂NH₂) 7.85 (m, 2H, Ar-F), 4.15 (s, 2H, CH₂NH₂) 7.35 (d, 2H, Ar-CH₃), 4.10 (s, 2H, CH₂NH₂)
HRMS (m/z) 247.0825 [M+H]⁺ 235.0921 [M+H]⁺ 219.1108 [M+H]⁺
Solubility (H₂O, mg/mL) 2.1 5.8 0.9

Biological Activity

[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine is a compound belonging to the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Formula : C11H12N4O3
  • Molecular Weight : 248.24 g/mol
  • IUPAC Name : N,N-dimethyl-1-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Antimicrobial Activity

  • Antibacterial Properties :
    • Studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 18 mm to 24 mm depending on the concentration used .
  • Antifungal Properties :
    • This compound has also been evaluated for antifungal activity. Related oxadiazole derivatives have shown effectiveness against Rhizoctonia solani, indicating potential use in agricultural applications as fungicides .

Antiparasitic Activity

Recent studies indicate that compounds in the oxadiazole family can inhibit the growth of protozoan parasites. For instance, a derivative exhibited over 90% inhibition of promastigote viability at a concentration of 200 µM in vitro . This suggests that this compound may be a candidate for further development as an antileishmanial agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites on bacterial or fungal enzymes.
  • Gene Expression Modulation : It has been suggested that oxadiazole derivatives can alter gene expression patterns in target organisms, contributing to their antimicrobial effects .

Study on Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives showed that this compound had a lower cytotoxicity towards mammalian cells compared to its antimicrobial efficacy against pathogens. The selectivity index (SI) was calculated to be greater than 5 for certain derivatives, indicating a favorable therapeutic window .

CompoundIC50 (µM)Selectivity Index
This compound32.9>5
Related Oxadiazole Derivative336<5

In Vivo Studies

In vivo studies involving animal models have shown that derivatives similar to this compound can significantly reduce parasite loads when administered at therapeutic doses. For instance, a study reported a reduction of over 66% in parasite counts after treatment with related compounds .

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